

Synthesis of Equisetin Derivatives and Analogs: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Equisetin*

Cat. No.: *B570565*

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of **Equisetin** and its derivatives and analogs. It includes a summary of their biological activities, experimental procedures for key synthetic transformations, and visualizations of relevant biological pathways.

Equisetin, a fungal secondary metabolite belonging to the 3-decalinoyltetramic acid class, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include antimicrobial, herbicidal, and cytotoxic properties. The complex and unique chemical structure of **Equisetin**, characterized by a decalin ring system fused to an N-methyltetramic acid moiety, presents a compelling scaffold for synthetic modification and the development of novel therapeutic agents and agrochemicals. This document outlines synthetic strategies for **Equisetin** and its analogs, summarizes their biological activities, and provides detailed experimental protocols for their preparation.

Biological Activities of Equisetin and Its Derivatives

Equisetin and its analogs have demonstrated a broad spectrum of biological activities. The parent compound, **Equisetin**, is a potent inhibitor of various biological processes. A summary of the reported biological activities for **Equisetin** and some of its derivatives is presented in Table 1.

Compound/Derivative	Target Organism/Cell Line	Activity Type	Quantitative Data (IC ₅₀ /EC ₅₀ /MIC)	Reference(s)
Equisetin	Botrytis cinerea	Antifungal	EC ₅₀ : 10.7 µg/mL	[1]
Fusarium graminearum	Antifungal	EC ₅₀ : 12.9 µg/mL	[1]	
Sclerotinia sclerotiorum	Antifungal	EC ₅₀ : 17.1 µg/mL	[1]	
Rhizoctonia solani	Antifungal	EC ₅₀ : 21.0 µg/mL	[1]	
Xanthomonas oryzae pv. oryzicola	Antibacterial	MIC: 4-16 µg/mL	[1]	
Xanthomonas oryzae pv. oryzae	Antibacterial	MIC: 4-16 µg/mL	[1]	
Pseudomonas solanacearum	Antibacterial	MIC: 4-16 µg/mL	[1]	
Echinochloa crusgalli (root)	Herbicidal	98.8% inhibition at 100 µg/mL	[1]	
Eclipta prostrata (root)	Herbicidal	94.4% inhibition at 100 µg/mL	[1]	
Bacillus cereus	Antibacterial (Bactericidal)	MBC: 7.8 µM	[2]	
Listeria monocytogenes	Antibacterial (Bactericidal)	MBC: 31.25 µM	[2]	
Enterococcus faecalis	Antibacterial (Bacteriostatic)	MIC: 31.25 µM	[2]	

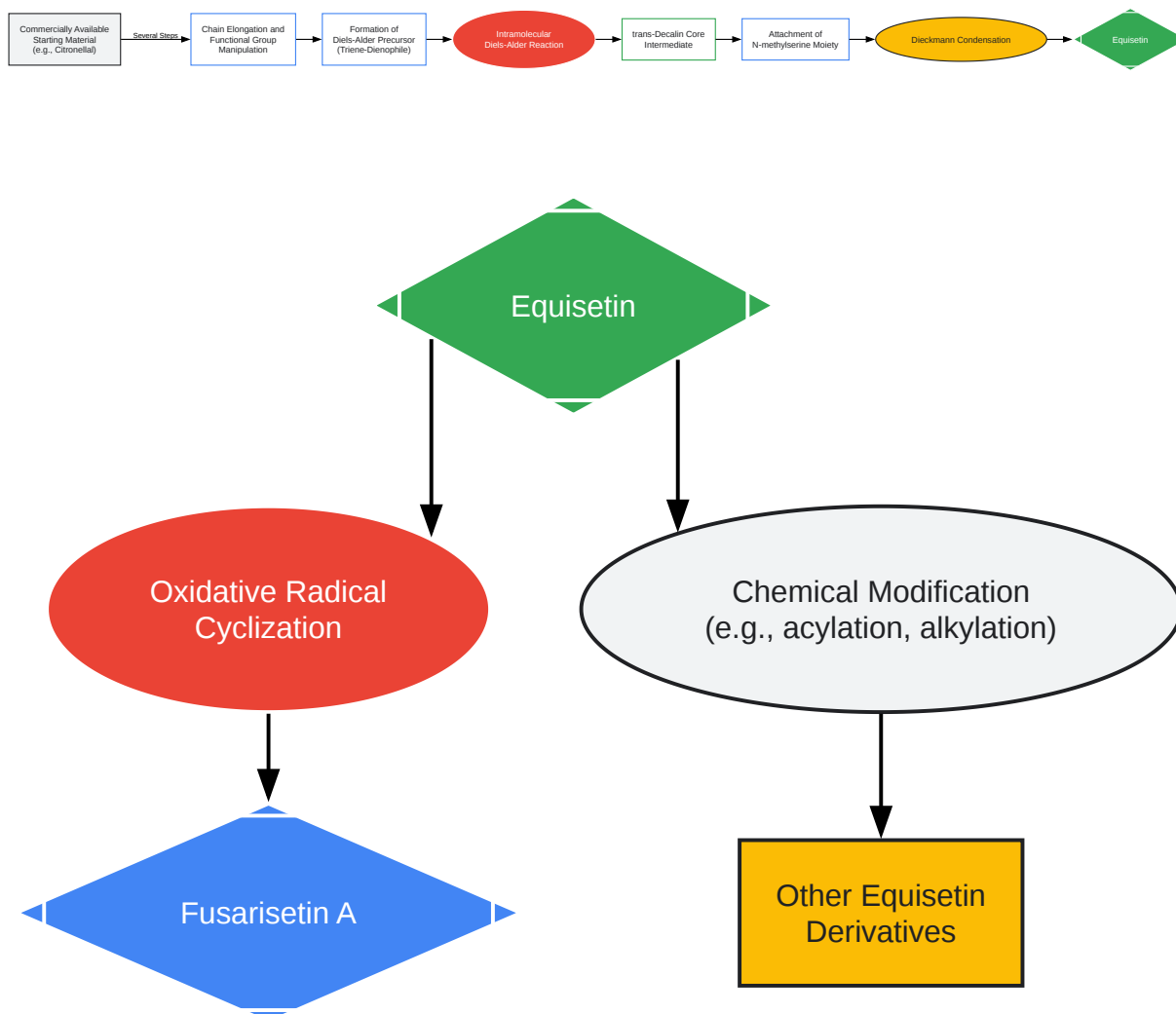
Fusarisetin A	MDA-MB-231 (human breast cancer)	Inhibition of cell migration	7.7 nM	[3]
MDA-MB-231 (human breast cancer)	Inhibition of cell invasion	26 nM	[3]	
MDA-MB-231 (human breast cancer)	Inhibition of acinar morphogenesis	77 nM	[3]	
Cryptocin Derivatives	MCF-7 (human breast cancer)	Cytotoxicity	IC ₅₀ values vary with structure	[3][4]

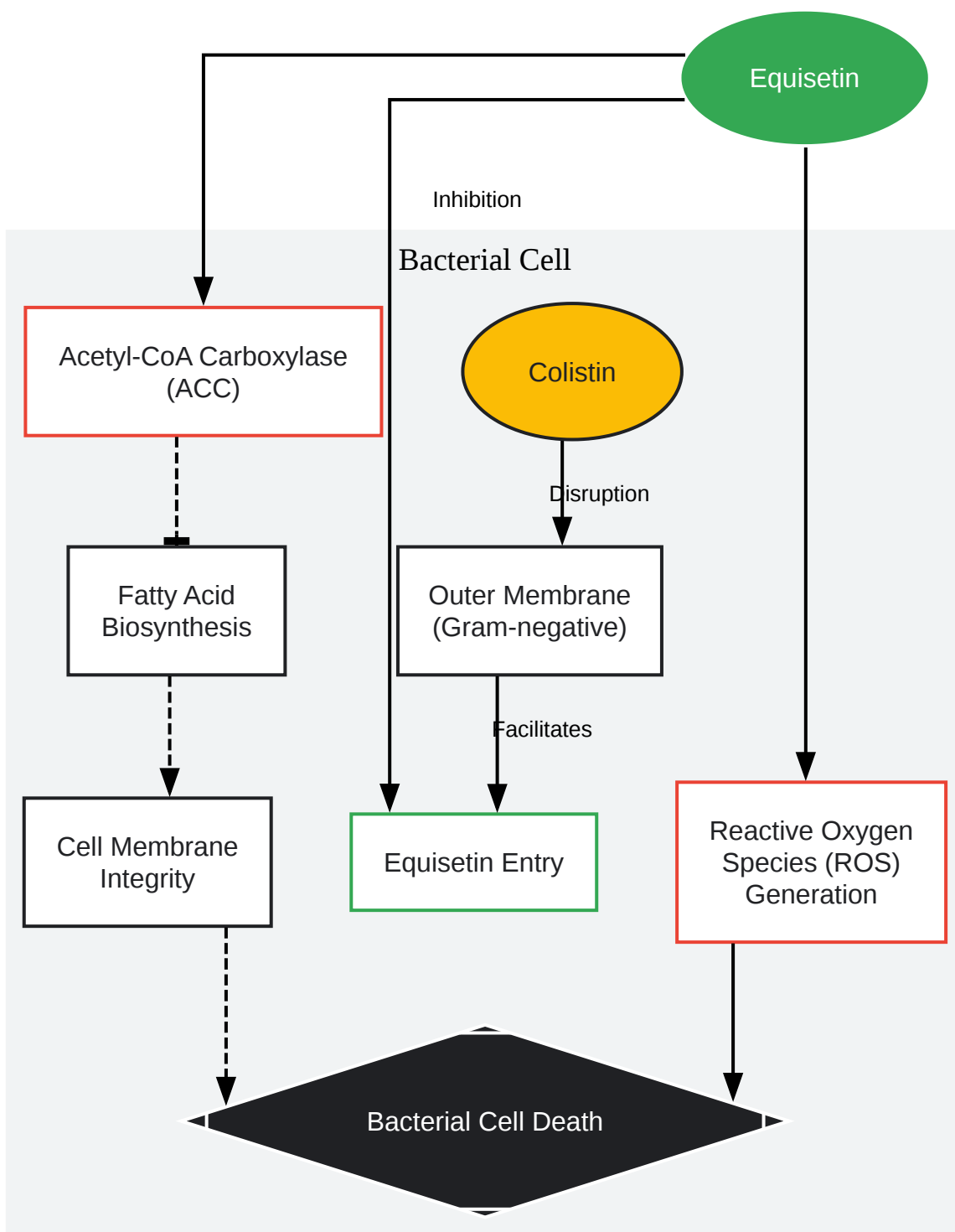
Synthetic Strategies and Protocols

The synthesis of **Equisetin** and its analogs often involves multi-step sequences that require careful control of stereochemistry. Key strategies include the intramolecular Diels-Alder reaction for the construction of the decalin core and biomimetic approaches that mimic the natural biosynthetic pathway.

Total Synthesis of Equisetin via Intramolecular Diels-Alder Reaction

A common and effective strategy for the total synthesis of **Equisetin** relies on a stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the characteristic trans-decalin ring system.





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